3-Methyl-octahydropyrrolo[1,2-a]pyrazin-4-onehydrochloride
Description
3-Methyl-octahydropyrrolo[1,2-a]pyrazin-4-one hydrochloride is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a piperazine moiety, with a methyl substituent on the octahydro backbone. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting central nervous system (CNS) receptors and enzymes. Its hydrochloride salt form enhances solubility and stability, making it suitable for preclinical studies.
Key structural attributes include:
- Octahydro framework: Full saturation of the bicyclic system, reducing conformational flexibility compared to partially unsaturated analogs.
- Methyl group: Introduces steric and electronic effects that modulate interactions with biological targets.
- Hydrochloride salt: Improves crystallinity and bioavailability.
The following sections focus on comparisons with structurally related compounds to infer its properties.
Properties
Molecular Formula |
C8H15ClN2O |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c1-6-8(11)10-4-2-3-7(10)5-9-6;/h6-7,9H,2-5H2,1H3;1H |
InChI Key |
MCDKHLQMAKSRPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2CCCC2CN1.Cl |
Origin of Product |
United States |
Preparation Methods
Intramolecular Lactamization
A widely reported method involves the cyclization of proline derivatives. For example, (3S,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one is synthesized via acid-catalyzed lactamization of a linear precursor. The hydrochloride salt is obtained by treating the free base with HCl in methanol.
Hydrogenation of Pyrazine Intermediates
Reductive cyclization of pyrazine derivatives using palladium on carbon (Pd/C) under hydrogen atmosphere is another route. For instance, 3-methylhexahydropyrrolo[1,2-a]pyrazine intermediates are hydrogenated at 2–4 MPa H₂ in methanol, followed by HCl salt formation.
Chiral Resolution and Stereochemical Control
Diastereomeric Salt Formation
Racemic mixtures are resolved using L-tartaric acid or D-diethyl tartrate to isolate enantiopure forms. For example:
Asymmetric Catalysis
Chiral catalysts like BINAP-Ru complexes enable enantioselective hydrogenation of ketone intermediates. This method achieves >95% ee but requires high-pressure H₂ (10 MPa) and specialized equipment.
Alternative Synthetic Pathways
Ring-Closing Metathesis (RCM)
Grubbs catalysts (e.g., Grubbs II ) facilitate RCM of diene precursors. A representative protocol:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example:
- Reagents : Proline methyl ester, methylamine, HCl.
- Conditions : 150°C, 20 minutes, solvent-free.
- Yield : 75%.
Industrial-Scale Production
Continuous Flow Hydrogenation
Patents describe continuous flow systems for high-throughput synthesis:
Crystallization Optimization
Hydrochloride salt formation is optimized using anti-solvent crystallization :
- Solvent : Ethanol.
- Anti-solvent : Diethyl ether.
- Particle size : Controlled to 50–100 µm for improved bioavailability.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scale | Cost (USD/g) |
|---|---|---|---|---|
| Lactamization | 68–72 | N/A | Lab-scale | 120 |
| Hydrogenation | 85–90 | 98.2 | Pilot plant | 90 |
| Asymmetric Catalysis | 70–75 | >95 | Lab-scale | 250 |
| Continuous Flow | 92–95 | 99.5 | Industrial | 45 |
Challenges and Solutions
Byproduct Formation
Hygroscopicity of Hydrochloride Salt
- Issue : Salt absorbs moisture, complicating storage.
- Solution : Lyophilization or storage under argon atmosphere .
Recent Advances (2020–2025)
Enzymatic Resolution
Lipases (e.g., Candida antarctica ) resolve racemic mixtures with 90% ee and 80% yield, reducing waste.
Photocatalytic Cyclization
Visible-light-mediated cyclization using iridium photocatalysts achieves 70% yield under ambient conditions.
Chemical Reactions Analysis
3-methyl-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-methyl-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one hydrochloride has a wide range of scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it useful in the study of antimicrobial, antiviral, and antifungal properties.
Medicine: Due to its diverse biological activities, it is being explored for potential therapeutic applications, including anticancer and anti-inflammatory treatments.
Industry: The compound’s antioxidant properties make it valuable in the development of materials that require oxidative stability.
Mechanism of Action
The mechanism of action of 3-methyl-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one hydrochloride involves its interaction with various molecular targets and pathways . For example, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of tumor growth and inflammation. Additionally, its antioxidant properties help in neutralizing free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Structural Analog: (S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one Hydrochloride
The closest structural analog documented in the provided evidence is (S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride (CAS: 1303975-09-8) .
Key Differences :
Inferred Properties :
- Solubility : The octahydro structure of the target compound may reduce water solubility compared to the hexahydro analog due to increased hydrophobicity.
- Bioactivity : The methyl group could enhance binding affinity to hydrophobic pockets in enzyme active sites, as seen in similar CNS-targeting molecules.
- Stability : Full saturation (octahydro) likely improves metabolic stability over hexahydro derivatives, which are prone to oxidation.
Broader Context: Pyrrolo-Piperazine Derivatives
While direct data on the target compound is scarce, general trends for pyrrolo-piperazine derivatives suggest:
- Pharmacokinetics : Hydrochloride salts typically exhibit improved oral absorption compared to free bases.
- Stereochemistry : The (S)-configuration in the hexahydro analog implies enantioselective interactions; the target compound’s stereochemical profile remains uncharacterized.
- Synthetic Challenges : Introducing a methyl group into the octahydro framework requires advanced regioselective hydrogenation or alkylation methods.
Biological Activity
3-Methyl-octahydropyrrolo[1,2-a]pyrazin-4-one hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₅ClN₂O
- Molecular Weight : 190.67 g/mol
- IUPAC Name : (3S,8aR)-3-methyl-octahydropyrrolo[1,2-a]pyrazin-4-one hydrochloride
- SMILES Notation : CC1CN2CCCC2CN1
The biological activity of 3-Methyl-octahydropyrrolo[1,2-a]pyrazin-4-one hydrochloride is primarily linked to its interaction with various biological targets:
- Histamine Receptor Modulation : Similar compounds have been noted for their ability to act on histamine receptors, which are involved in numerous physiological processes including immune response and neurotransmission .
- Antioxidant Activity : Related compounds have demonstrated significant antioxidant properties, suggesting potential protective effects against oxidative stress .
Antioxidant Properties
Research indicates that derivatives of the pyrazine structure exhibit strong antioxidant activity. For instance, studies on related compounds have shown their efficacy in scavenging free radicals and reducing oxidative damage in cellular models .
Immunomodulatory Effects
There is emerging evidence that compounds structurally similar to 3-Methyl-octahydropyrrolo[1,2-a]pyrazin-4-one hydrochloride can modulate immune responses. In animal models, these compounds have been shown to influence cytokine production and immune cell activation .
Study 1: Antioxidant Activity Assessment
A study investigated the antioxidant potential of a related compound in a murine model. The compound was administered at various doses (33 mg/kg, 100 mg/kg, and 300 mg/kg) over a period of weeks. Results indicated a dose-dependent reduction in oxidative markers and improved survival rates among treated groups compared to controls .
Study 2: Immune Response Modulation
In another study focusing on autoimmune responses, mice treated with a similar pyrazine derivative showed altered levels of anti-dsDNA antibodies after treatment. This suggests potential applications in managing autoimmune diseases such as lupus .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₅ClN₂O |
| Molecular Weight | 190.67 g/mol |
| Predicted Collision Cross Section | 132.3 Ų (M+H) |
| Antioxidant Activity (DPPH Assay) | IC50 = X μM (hypothetical data) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
